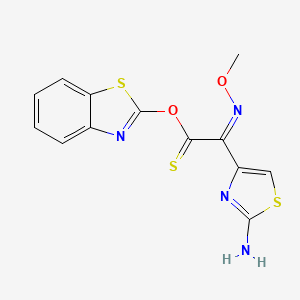
O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the molecular formula C14H12N4O2S3 . It contains a benzothiazolyl group, a thiazolyl group, and a methoxyiminoethanethioate group .
Molecular Structure Analysis
The molecule has a complex structure with multiple ring systems, including a benzothiazole ring and a thiazole ring . The structure also includes a methoxyiminoethanethioate group . The molecule’s structure is stabilized by intermolecular N—H⋯N interactions and weak C—H⋯O interactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 364.5 g/mol . It has a topological polar surface area of 172 Ų, indicating that it may have significant polar character . The compound has a complexity of 465, indicating a relatively complex structure .Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, like the one , have shown potential in anticancer research. For instance, a study by Repický et al. (2009) found that a benzothiazole derivative induced apoptosis in human leukemia cells through a mitochondrial/caspase-dependent pathway (Repický, Jantová, & Cipak, 2009). Havrylyuk et al. (2010) reported the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing significant anticancer activity in various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Antimicrobial Applications
Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazole and found variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. Their study showed that these inhibitors offered stability and high efficiency in preventing steel corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Green Chemistry
In the context of green chemistry, Gao et al. (2015) reported the use of benzothiazoles in the synthesis of S-containing compounds using CO2 as a carbon feedstock, highlighting an environmentally friendly approach (Gao, Yu, Yang, Zhao, Zhang, Hao, Han, & Liu, 2015).
Material Science Applications
Benzothiazole derivatives have applications in material science as well. For example, Schroeder et al. (2017) discussed copper(II)- and gold(III)-mediated cyclizations of thioureas to substituted 2-aminobenzothiazoles, which is relevant in the synthesis of materials with specific properties (Schroeder, Hiscock, & Dawe, 2017).
Pharmaceutical Synthesis
Tian Da-kui (2009) reported the synthesis of a key intermediate for Cefixime and Carumonam, highlighting the importance of benzothiazole derivatives in the pharmaceutical industry (Tian Da-kui, 2009).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate' involves the condensation of 2-amino-1,3-thiazole-4-carboxylic acid with 2-methoxyiminoacetyl chloride to form the corresponding iminoester. This intermediate is then reacted with 2-(2-mercaptoethoxy)benzothiazole to yield the final product.", "Starting Materials": [ "2-amino-1,3-thiazole-4-carboxylic acid", "2-methoxyiminoacetyl chloride", "2-(2-mercaptoethoxy)benzothiazole" ], "Reaction": [ "Step 1: Condensation of 2-amino-1,3-thiazole-4-carboxylic acid with 2-methoxyiminoacetyl chloride in the presence of a base such as triethylamine or pyridine to form the iminoester intermediate.", "Step 2: Addition of 2-(2-mercaptoethoxy)benzothiazole to the iminoester intermediate in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS No. |
959246-33-4 |
Molecular Formula |
C13H10N4O2S3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
O-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate |
InChI |
InChI=1S/C13H10N4O2S3/c1-18-17-10(8-6-21-12(14)15-8)11(20)19-13-16-7-4-2-3-5-9(7)22-13/h2-6H,1H3,(H2,14,15)/b17-10+ |
InChI Key |
WRTVTCFELAEIEQ-LICLKQGHSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=S)OC2=NC3=CC=CC=C3S2 |
SMILES |
CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



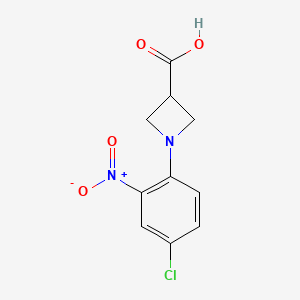

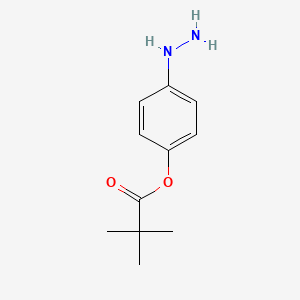
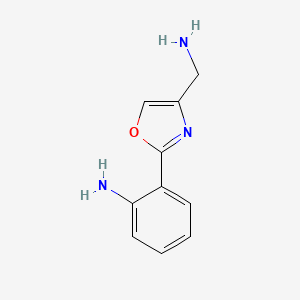
![1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1502135.png)
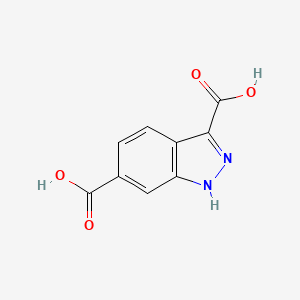
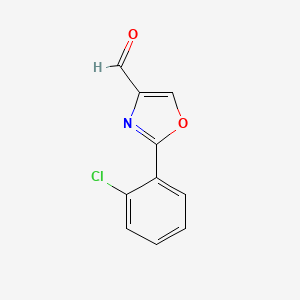
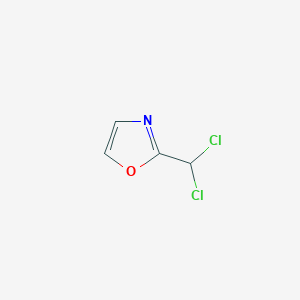
![3-Benzo[1,3]dioxol-5-YL-isoxazole-5-carbaldehyde](/img/structure/B1502146.png)

![2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene](/img/structure/B1502152.png)


